molecular formula C8H7BrF3N B15313382 2-(5-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine

2-(5-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine

Cat. No.: B15313382
M. Wt: 254.05 g/mol
InChI Key: CBVGDDJQOQEISW-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of bromine, fluorine, and amine functional groups attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine typically involves multi-step organic reactions. One common method includes the lithiation of 1-bromo-4-fluorobenzene, followed by reaction with a suitable difluoroethane derivative. The reaction conditions often require the use of a lithium base in the presence of a solvent to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of the bromine or fluorine atoms with other functional groups, while oxidation or reduction can modify the amine group.

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine involves its interaction with molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate biological processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine is unique due to its combination of bromine, fluorine, and amine functional groups, which confer specific reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C8H7BrF3N/c9-5-1-2-7(10)6(3-5)8(11,12)4-13/h1-3H,4,13H2

InChI Key

CBVGDDJQOQEISW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(CN)(F)F)F

Origin of Product

United States

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